[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
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Overview
Description
This compound belongs to a class of complex organic molecules that have been studied for their unique chemical structures and reactions. It is related to various heterocyclic compounds which are significant in the field of organic chemistry due to their applications in material science, pharmaceuticals, and as intermediates in organic syntheses.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions, often starting from simple precursors and involving techniques like Flash Vacuum Pyrolysis (FVP), substitution reactions, and condensation reactions. For example, Gaywood and Mcnab (2009) discussed the synthesis of 4,5-dihydrothieno[3,2-b]pyrrol-6-one, a related heterocyclic compound, through FVP (Gaywood & Mcnab, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For instance, Huang et al. (2021) used these methods to confirm the structure of related boric acid ester intermediates (Huang et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions such as O-protonation, N-acetylation, N-nitrosation, and oxidation. They react with other chemicals like diazonium salts, dimethyl acetylenedicarboxylate, and others to form different derivatives. The reactions often result in the formation of novel compounds with unique structures and properties, as discussed by Mitsumoto and Nitta (2004) (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties like melting points, solubility, and crystal structure are determined using techniques such as DSC, HPLC, and X-ray crystallography. For example, Suigo et al. (2022) determined the melting point and purity of a related compound using DSC and HPLC (Suigo et al., 2022).
Chemical Properties Analysis
The chemical properties such as reactivity, stability, and electronic properties can be analyzed using methods like Density Functional Theory (DFT). Halim and Ibrahim (2022) performed such an analysis on a novel compound, revealing insights into its reactivity and stability (Halim & Ibrahim, 2022).
properties
IUPAC Name |
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c21-10-19-9-20(7-13(19)12-3-1-2-4-14(12)25-11-19)18(22)17-16-15(8-26-17)23-5-6-24-16/h1-4,8,13,21H,5-7,9-11H2/t13-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSOOZDDGGZLI-BFUOFWGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)N3CC4C5=CC=CC=C5OCC4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(SC=C2O1)C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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